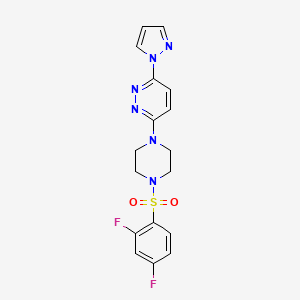
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
描述
属性
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O2S/c18-13-2-3-15(14(19)12-13)28(26,27)24-10-8-23(9-11-24)16-4-5-17(22-21-16)25-7-1-6-20-25/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBDIONLJYKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS No. 1021035-98-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 430.5 g/mol. The structural features include a piperazine moiety, a difluorophenyl sulfonyl group, and a pyrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 1021035-98-2 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including compounds structurally related to the target compound. Research indicates that pyrazole derivatives exhibit significant activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, some derivatives have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in several cancers .
Antimicrobial Properties
Pyrazole-based compounds have been reported to possess notable antimicrobial properties. A study demonstrated that certain pyrazole carboxamides exhibited antifungal activity against specific strains, suggesting that the pyrazole structure contributes to antimicrobial efficacy . This may extend to the target compound, warranting further investigation into its potential as an antimicrobial agent.
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory effects through the modulation of inflammatory pathways. The inhibition of pro-inflammatory cytokines and enzymes has been observed in various studies involving pyrazole derivatives . This suggests that the target compound might also exhibit anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural components:
- Piperazine Ring : Known for enhancing solubility and bioavailability.
- Difluorophenyl Group : Contributes to lipophilicity and potentially increases binding affinity to biological targets.
- Pyrazole Moiety : Associated with diverse biological activities including antitumor and anti-inflammatory effects.
Case Studies
- Antitumor Synergy : A study evaluated the combination of pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a synergistic effect leading to enhanced cytotoxicity compared to doxorubicin alone .
- Antimicrobial Efficacy : Research on synthesized pyrazoles demonstrated significant antifungal activity against strains like Botrytis cinerea and Fusarium solani, supporting the notion that similar compounds could be effective against microbial infections .
相似化合物的比较
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations
Piperazine Substituent Effects: Electron-Withdrawing Groups (Target Compound): The 2,4-difluorophenylsulfonyl group enhances metabolic stability and may improve binding affinity to electron-deficient targets. This contrasts with the electron-donating 4-ethoxyphenylsulfonyl group in , which could alter receptor interactions. Sulfonyl vs. Non-Sulfonyl: The unsubstituted piperazine in lacks the sulfonyl group, resulting in lower molecular weight and reduced polarity, which may limit target selectivity.
Pyridazine Substituent Effects :
- Methylpyrazole () : The 3-methyl group increases lipophilicity but may sterically hinder interactions with flat binding pockets.
- Trimethylpyrazole () : The bulky 3,4,5-trimethyl substitution likely reduces solubility, contrasting with the target compound’s unsubstituted pyrazole, which balances solubility and binding.
The sulfonyl group in the target may further enhance pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


